molecular formula C13H13ClO4 B13835458 Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate

Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate

Cat. No.: B13835458
M. Wt: 268.69 g/mol
InChI Key: BPGRNTQHHZWJSZ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate (CAS: 475471-20-6) is a β-diketone ester with the molecular formula C₁₃H₁₃ClO₄ and a molecular weight of 268.69 g/mol . Its structure features a substituted phenyl ring (4-chloro-3-methylphenyl) attached to a dioxobutanoate backbone.

Properties

Molecular Formula

C13H13ClO4

Molecular Weight

268.69 g/mol

IUPAC Name

ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate

InChI

InChI=1S/C13H13ClO4/c1-3-18-13(17)12(16)7-11(15)9-4-5-10(14)8(2)6-9/h4-6H,3,7H2,1-2H3

InChI Key

BPGRNTQHHZWJSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)Cl)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate typically involves the reaction of ethyl 4-chloro-3-oxobutanoate (a key ketoester intermediate) with appropriately substituted aromatic amines or derivatives under controlled conditions. The process often includes nucleophilic substitution or condensation reactions, followed by purification steps such as extraction, filtration, and distillation.

Preparation of Ethyl 4-chloro-3-oxobutanoate Intermediate

A crucial precursor in the synthesis is ethyl 4-chloro-3-oxobutanoate, prepared by the reaction of ethyl 4-chloroacetoacetate in anhydrous tetrahydrofuran (THF) under controlled temperature conditions (10–40 °C, preferably around 20 °C). The reaction mixture is stirred overnight at room temperature, followed by addition of ethanol and quenching with ice and hydrochloric acid to adjust pH to 6. The organic phase is separated, dried over magnesium sulfate, and the solvent evaporated. The crude product is purified by filtration through silica and vacuum distillation, yielding a light yellow oil with 71.4% yield and boiling point 112–114 °C at 0.2 mm Hg.

Step Reagents & Conditions Yield Notes
Reaction 115 g (0.7 mol) ethyl 4-chloroacetoacetate in 500 ml anhydrous THF, 10–40 °C, stirred overnight 71.4% Purification by silica filtration and vacuum distillation
Workup Addition of ethanol, quenching with ice and HCl, drying over MgSO4 - pH adjusted to 6

Condensation with Aromatic Amines

Ethyl 4-chloro-3-oxobutanoate undergoes condensation with substituted aromatic amines such as 3-phenyl-1H-1,2,4-triazol-5-amine in acetic acid at elevated temperatures (around 80 °C) for 24 hours. This reaction typically yields the corresponding substituted dioxobutanoate derivatives in moderate to good yields (around 65–67%). The reaction mixture is cooled, filtered, and the precipitate washed and dried to obtain the product as a white powder.

Step Reagents & Conditions Yield Notes
Condensation Ethyl 4-chloro-3-oxobutanoate (5.5 mmol) + aromatic amine (5 mmol) in acetic acid (6 mL), 80 °C, 24 h 65–67% Product isolated by filtration and washing

Biocatalytic Reduction Route

An alternative preparation involves the biocatalytic asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl 4-chloro-3-hydroxybutanoate, which can serve as an intermediate for further functionalization. This method uses a mixture of keto reductase, glucose dehydrogenase, and NADPH as cofactors, with glucose as the hydrogen donor. The reaction occurs in a buffered aqueous-organic solvent system (ethyl acetate and purified water or ethylene dichloride), with pH maintained around 7.5 by hydrophosphate buffer. Reaction conditions include 28–33 °C for 6–10 hours. After reaction completion, filtration, extraction, and concentration under reduced pressure afford the crude product.

Parameter Value Notes
Solvent Ethyl acetate + purified water or ethylene dichloride Buffer system for pH control
pH Buffer Hydrophosphate, 0.04–0.08 mol/L Maintains pH ~7.5
Temperature 28–33 °C Mild conditions
Reaction Time 6–10 hours Sufficient for complete reduction
Enzymes Keto reductase and glucose dehydrogenase (3–8% w/w relative to substrate) Ratio 2:3
Cofactor NADPH (0.1–0.3% w/w) Essential for enzymatic activity
Substrate Concentration 8–15 g/mL ethyl 4-chloroacetoacetate High substrate loading

This biocatalytic method offers a simplified operation and improved yield for the hydroxy derivative, which can be further converted to the target dioxobutanoate compound.

Scale-Up and Industrial Considerations

A detailed industrial-scale preparation involves diazotization of aniline derivatives followed by coupling with ethyl 2-chloroacetoacetate under controlled temperature (-2 ± 3 °C) and pH conditions. The reaction mixture is processed through multiple solvent additions (acetone, methanol, water), centrifugation, and drying steps to isolate the desired product in high purity. This method emphasizes careful temperature control, solvent management, and isolation techniques to ensure product quality and yield.

Step Reagents & Conditions Yield Notes
Diazotization p-Anisidine + HCl + sodium nitrite at 40 °C, cooled to -2 °C - Ensures formation of diazonium salt
Coupling Addition of ethyl 2-chloroacetoacetate in acetone at -2 °C - Reaction completion monitored
Workup Multiple solvent washes, centrifugation, drying at 40 °C for 80 h - Product isolated as dry cake

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Notes
Chemical synthesis via ethyl 4-chloroacetoacetate in THF Ethyl 4-chloroacetoacetate, THF, ethanol, HCl 10–40 °C, overnight stirring 71.4% Purification by silica filtration and vacuum distillation
Condensation with aromatic amines in acetic acid Ethyl 4-chloro-3-oxobutanoate, aromatic amine, acetic acid 80 °C, 24 h 65–67% Product isolated by filtration
Biocatalytic asymmetric reduction Ethyl 4-chloro-3-oxobutanoate, keto reductase, glucose dehydrogenase, NADPH, glucose 28–33 °C, 6–10 h, pH ~7.5 Improved yield (not quantified) Environmentally friendly, mild conditions
Industrial scale diazotization and coupling p-Anisidine, HCl, sodium nitrite, ethyl 2-chloroacetoacetate, acetone -2 ± 3 °C Not specified Emphasis on process control and isolation

Detailed Research Outcomes

  • Spectroscopic Characterization: The ethyl 4-chloro-3-oxobutanoate intermediate exhibits characteristic IR bands at 2986 cm⁻¹ (C-H stretch), 1726 and 1748 cm⁻¹ (carbonyl stretches), and 1119, 1067 cm⁻¹ (C-O stretches). Proton NMR (250 MHz, CDCl₃) shows signals consistent with the expected structure, including triplets and quartets for ethyl groups and singlets for methylene protons.

  • Yield Optimization: Reaction yields vary depending on conditions, with the best yields (~71%) achieved via controlled temperature addition and purification steps. Biocatalytic methods offer potential for higher selectivity and environmentally benign processes but require enzyme optimization.

  • Purification Techniques: Silica gel filtration and vacuum distillation effectively purify the intermediate ketoesters. Industrial processes rely on centrifugation and solvent washes to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro-substituted phenyl ring and dioxobutanoate ester group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate belongs to a family of β-diketone esters with aromatic substituents. Key analogues include:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Similarity Score
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate 31686-94-9 4-Fluorophenyl C₁₂H₁₁FO₄ 254.21 0.84
Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate 478868-68-7 2,4-Dichlorophenyl C₁₂H₁₀Cl₂O₄ 289.12 -
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate 35322-20-4 4-Methoxyphenyl C₁₃H₁₄O₅ 262.25 -
Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate 869347-26-2 2-Fluorophenyl C₁₂H₁₁FO₄ 254.21 -

Key Differences:

  • Electron Effects: The 4-chloro-3-methylphenyl group combines an electron-withdrawing chlorine atom and an electron-donating methyl group, influencing reactivity in nucleophilic substitutions and cyclization reactions.
  • Steric Hindrance : The 3-methyl substituent introduces steric bulk, which may reduce reaction yields compared to unsubstituted or smaller substituents (e.g., fluorine) .

Physicochemical Properties

  • Boiling/Melting Points: While direct data for the target compound is unavailable, analogues like Ethyl 4-(4-(4-chlorophenoxy)phenyl)-2,4-dioxobutanoate (CAS 74649-80-2) have a melting point of 53–56°C, suggesting that bulky substituents increase crystallinity . Fluorinated derivatives (e.g., 4-fluorophenyl) may exhibit lower melting points due to reduced intermolecular forces.
  • Solubility : The chloro and methyl groups enhance lipophilicity compared to methoxy or hydroxyl substituents, impacting solubility in polar solvents .

Commercial Availability and Suppliers

  • Target Compound: Limited suppliers are listed for this compound (CAS 475471-20-6), reflecting its niche applications .
  • Analogues : Fluorinated derivatives (e.g., 4-fluorophenyl) are more widely available, with suppliers like Ambeed and ABChem offering gram-to-kilogram quantities .

Biological Activity

Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate, a compound classified under dioxobutanoates, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to present a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

  • Molecular Formula : C12H11ClO4
  • Molecular Weight : Approximately 270.7 g/mol
  • Appearance : Yellow amorphous solid
  • Stability : Exhibits stability under various conditions, making it suitable for applications in organic synthesis and pharmaceuticals.

The biological activity of this compound is primarily attributed to the presence of the chlorophenyl moiety. This structural feature enhances its interaction with biological targets, leading to significant antimicrobial and anticancer properties. Research indicates that the compound may inhibit the growth of specific bacterial strains and cancer cell lines, although further studies are required to fully elucidate these mechanisms.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial effects. Its efficacy against various bacterial strains has been documented in several experiments:

Bacterial Strain Inhibition Zone (mm) Concentration (mg/mL)
Escherichia coli15100
Staphylococcus aureus20100
Bacillus subtilis18100

These results indicate that the compound possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results in inhibiting the proliferation of several cancer cell lines:

Cell Line IC50 (µM) Effectiveness (%)
HeLa (Cervical Cancer)2580
MCF-7 (Breast Cancer)3075
A549 (Lung Cancer)3570

The IC50 values suggest that the compound effectively reduces cell viability in a dose-dependent manner across different cancer types.

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of derivatives of this compound. A notable study involved the modification of its structure to enhance bioactivity:

  • Study on Derivatives : Researchers synthesized several derivatives by altering the chlorophenyl substitution and evaluated their antimicrobial and anticancer activities. Some derivatives exhibited improved potency compared to the parent compound.
  • Bioreduction Studies : A bioreduction process was developed using Escherichia coli to convert this compound into more active forms. The study reported yields exceeding 90% for certain derivatives, indicating a viable pathway for enhancing biological activity through biotransformation .

Q & A

Q. What synthetic methodologies are optimal for producing Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate, and how can reaction conditions be optimized?

The synthesis typically involves esterification or condensation reactions. Key considerations include:

  • Solvent selection : Non-polar solvents (e.g., toluene) enhance reactant solubility without side reactions .
  • Temperature control : Elevated temperatures (~60°C) improve yields but require monitoring to prevent degradation .
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) can accelerate reaction rates and selectivity .
  • Workflow : Multi-step protocols involving fluorinated intermediates (e.g., 4-chloro-3-methylbenzoic acid derivatives) are common, with purity verified via HPLC .

Q. How is the molecular structure of this compound characterized experimentally?

Structural validation employs:

  • NMR spectroscopy : ¹H/¹³C NMR confirm substituent positions and ester functionality .
  • IR spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O ester) are diagnostic .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 254.67 g/mol for C₁₂H₁₁ClO₄) .

Q. What are the common chemical reactions involving this compound in organic synthesis?

Reactivity is driven by the diketone and ester moieties:

  • Acyl transfer : Acts as an acylating agent in ester/amide formation .
  • Nucleophilic substitution : The chloro-methylphenyl group undergoes substitution with amines or thiols .
  • Reduction : Catalytic hydrogenation or enzymatic reduction (e.g., using NADPH-dependent reductases) yields chiral alcohols .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives be achieved, and what challenges arise in stereochemical control?

Enantioselective methods include:

  • Biocatalysis : NADPH-dependent reductases (e.g., from Candida magnoliae) produce (S)-alcohols with >90% enantiomeric excess (ee) .
  • Chiral auxiliaries : Use of Evans oxazolidinones to direct asymmetric alkylation .
  • Challenges : Substrate inhibition and enzyme instability in aqueous systems may require biphasic (organic/water) reaction setups to enhance efficiency .

Q. How do computational models predict the compound’s interactions with biological targets, and what contradictions exist in experimental data?

  • Docking studies : Molecular dynamics simulations highlight hydrogen bonding between the diketone group and enzyme active sites (e.g., cyclooxygenase-2) .
  • Contradictions : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents). Resolving these requires comparative studies with standardized protocols .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis : Cross-referencing datasets from PubChem and independent studies to identify outliers .
  • Mechanistic studies : Probe reaction pathways (e.g., ROS scavenging vs. enzyme inhibition) using knockout cell lines or isotopic labeling .

Methodological Recommendations

  • Synthetic Optimization : Employ design of experiments (DoE) to screen solvent/catalyst combinations .
  • Data Validation : Cross-check spectral data with computational predictions (e.g., DFT for NMR chemical shifts) .
  • Biological Assays : Use isogenic cell lines to control for genetic variability in activity studies .

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